N1-Benzyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine
Overview
Description
N1-Benzyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with benzyl and methyl substituents on the nitrogen atoms
Scientific Research Applications
N1-Benzyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
Target of Action
Similar compounds, such as substituted diaminobenzenes, have been used as starting materials for the formation of arylbenzimidazoles, benzotriazolium salts, and other biologically active compounds . These compounds often interact with various biological targets, including enzymes, receptors, and ion channels, to exert their effects.
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, including those involved in cell signaling, enzyme activity, and gene expression .
Result of Action
Similar compounds have been shown to exert a variety of effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .
Action Environment
The action of N1-Benzyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine can be influenced by various environmental factors . These may include the pH of the environment, the presence of other molecules or ions, and the temperature. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine can be achieved through a multi-step process. One common method involves the preparation of 2-(trifluoromethyl)benzene-1,4-diamine from 5-acetamido-2-aminobenzotrifluoride . This intermediate can then be subjected to further reactions to introduce the benzyl and methyl groups on the nitrogen atoms.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N1-Benzyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Comparison with Similar Compounds
Similar Compounds
2-(trifluoromethyl)benzene-1,4-diamine: A related compound with similar structural features but lacking the benzyl and methyl groups.
1-N-benzyl-2-(trifluoromethyl)benzene-1,4-diamine: Similar but without the methyl group on the nitrogen atom.
1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine: Similar but without the benzyl group on the nitrogen atom.
Properties
IUPAC Name |
1-N-benzyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2/c1-20(10-11-5-3-2-4-6-11)14-8-7-12(19)9-13(14)15(16,17)18/h2-9H,10,19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEYYWJONQFGTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.